molecular formula C21H35N3O2 B14268527 Octanamide, N,N'-2,6-pyridinediylbis- CAS No. 171022-18-7

Octanamide, N,N'-2,6-pyridinediylbis-

Cat. No.: B14268527
CAS No.: 171022-18-7
M. Wt: 361.5 g/mol
InChI Key: IGKCMDIMYQEXNT-UHFFFAOYSA-N
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Description

Octanamide, N,N'-2,6-pyridinediylbis- is a secondary amide featuring an octanoyl backbone linked via amide bonds to a 2,6-disubstituted pyridine ring. This structure confers unique physicochemical and reactivity properties, distinguishing it from other amides. Pyridine’s electron-withdrawing nature and planar aromatic system influence the compound’s stability, solubility, and catalytic interactions.

Properties

CAS No.

171022-18-7

Molecular Formula

C21H35N3O2

Molecular Weight

361.5 g/mol

IUPAC Name

N-[6-(octanoylamino)pyridin-2-yl]octanamide

InChI

InChI=1S/C21H35N3O2/c1-3-5-7-9-11-16-20(25)23-18-14-13-15-19(22-18)24-21(26)17-12-10-8-6-4-2/h13-15H,3-12,16-17H2,1-2H3,(H2,22,23,24,25,26)

InChI Key

IGKCMDIMYQEXNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=NC(=CC=C1)NC(=O)CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octanamide, N,N’-2,6-pyridinediylbis- typically involves the reaction of 2,6-diaminopyridine with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of Octanamide, N,N’-2,6-pyridinediylbis- follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. This may involve the use of continuous flow reactors and automated purification systems .

Scientific Research Applications

Chemistry: Octanamide, N,N’-2,6-pyridinediylbis- is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to bind to specific enzymes makes it a candidate for drug development and biochemical studies .

Medicine: The compound’s unique structure and reactivity make it a subject of interest in medicinal chemistry. Researchers explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent .

Industry: In the industrial sector, Octanamide, N,N’-2,6-pyridinediylbis- is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism by which Octanamide, N,N’-2,6-pyridinediylbis- exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, its ability to inhibit certain enzymes is attributed to its structural compatibility with the enzyme’s active site, leading to competitive inhibition .

Comparison with Similar Compounds

N-Octyloctanamide (5)

  • Structure : A secondary amide with two octyl chains.
  • Reactivity: Undergoes ammonolytic dehydrogenation to form octanenitrile (3) and octane under Pt/Nb₂O₅ catalysis. This reaction is reversible, but the presence of Lewis acids like Nb₂O₅ drives nitrile formation .
  • Stability : Less stable than tertiary enamines due to susceptibility to intramolecular degradation.
  • Application : Model substrate for studying catalytic dehydrogenation processes .
Property Octanamide, N,N'-2,6-pyridinediylbis- N-Octyloctanamide (5)
Backbone Pyridine-linked Linear alkyl chains
Catalytic Dehydrogenation Likely enhanced by pyridine’s Lewis basicity Requires Pt/Nb₂O₅ for nitrile formation
Stability Higher (aromatic stabilization) Lower (prone to degradation)

ZX-J-19j [N-(2,3-Diphenylquinoxalin-6-yl)octanamide]

  • Structure: Octanamide linked to a quinoxaline aromatic system.
  • The quinoxaline moiety enhances π-π stacking interactions in enzyme binding .
  • Differentiation : Unlike the pyridine-based compound, ZX-J-19j’s extended aromatic system may improve bioavailability but reduce solubility.

GT11 [Dihydroceramide Desaturase Inhibitor]

  • Structure : Cyclopropenyl-substituted octanamide.
  • Function : Inhibits dihydroceramide desaturase with high specificity, demonstrating how substituent groups (e.g., cyclopropenyl) dictate biological targeting .
  • Comparison : The pyridine ring in Octanamide, N,N'-2,6-pyridinediylbis- may offer distinct electronic effects compared to GT11’s cyclopropenyl group, influencing enzyme interaction mechanisms.

Octanamide, N,N-dimethyl-

  • Structure : N,N-dimethyl substitution on the amide nitrogen.
  • Physicochemical Properties: Increased hydrophobicity and reduced hydrogen-bonding capacity compared to secondary amides. This alters solubility (e.g., lower water solubility) and reactivity (e.g., resistance to ammonolysis) .

Octadecanamide Derivatives (C18 Chain)

  • Examples : Octadecanamide, N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis- (CAS 141102-27-4).
  • Impact of Chain Length : Longer alkyl chains (C18 vs. C8) increase hydrophobicity and melting points, making these derivatives suitable for surfactants or polymer additives. Pyridine-linked octanamide’s shorter chain may favor applications requiring moderate lipid solubility .

Functional Group Transformations: Amides vs. Nitriles

  • Decanenitrile : Produced via dehydrogenation of octanamide derivatives. Nitriles exhibit higher thermal stability but lower nucleophilicity compared to amides. Catalytic systems (e.g., Pt/Nb₂O₅) favor nitrile formation from secondary amides, though pyridine-linked amides may resist degradation due to aromatic stabilization .
Property Octanamide Derivatives Decanenitrile
Functional Group -CONR₂ -CN
Reactivity Base-sensitive, reversible Stable, irreversible
Catalytic Pathway Requires dehydrogenation End product of ammonolysis

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